Ledipasvir-d6 (hydrochloride)

Bioanalysis LC-MS/MS Internal Standard

Ledipasvir-d6 (hydrochloride) is a deuterium-labeled analog of Ledipasvir (GS-5885), a potent hepatitis C virus (HCV) NS5A inhibitor. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Ledipasvir in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C49H55ClF2N8O6
Molecular Weight 931.5 g/mol
Cat. No. B12385313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLedipasvir-d6 (hydrochloride)
Molecular FormulaC49H55ClF2N8O6
Molecular Weight931.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl
InChIInChI=1S/C49H54F2N8O6.ClH/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1H/t29-,30+,38-,39-,40-,41-;/m0./s1/i5D3,6D3;
InChIKeyDDPFJRIMZUVTQU-VAOGAQJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ledipasvir-d6 (Hydrochloride): A Deuterated Internal Standard for Ledipasvir Quantification in LC-MS


Ledipasvir-d6 (hydrochloride) is a deuterium-labeled analog of Ledipasvir (GS-5885), a potent hepatitis C virus (HCV) NS5A inhibitor. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Ledipasvir in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The incorporation of six deuterium atoms (+6 Da mass shift) minimizes spectral overlap with the unlabeled analyte while maintaining near-identical physicochemical properties [2], making it essential for bioanalytical method validation in compliance with regulatory guidelines from the FDA and EMA [3].

Why Ledipasvir-d6 (Hydrochloride) Cannot Be Replaced by Unlabeled Ledipasvir or Analogs


Generic substitution of Ledipasvir-d6 (hydrochloride) with unlabeled Ledipasvir or structurally distinct analogs like Daclatasvir-d6 is fundamentally unsound for quantitative bioanalysis. Unlabeled Ledipasvir cannot serve as an internal standard due to identical mass and retention time, precluding chromatographic resolution and leading to uninterpretable mass spectra [1]. Even other deuterated internal standards (e.g., Ledipasvir-d3, -d9) may introduce significant isotopic effects, including differential elution times and incomplete matrix effect compensation, as documented in comparative LC-MS/MS studies [2]. These deviations directly compromise assay accuracy, precision, and regulatory compliance, underscoring the need for a validated, lot-characterized standard like Ledipasvir-d6 (hydrochloride).

Quantitative Evidence for Ledipasvir-d6 (Hydrochloride) Differentiation Against Comparators


Mass Spectrometric Resolution: Ledipasvir-d6 vs. Unlabeled Ledipasvir

Ledipasvir-d6 (hydrochloride) exhibits a +6 Da mass shift relative to unlabeled Ledipasvir (m/z 889.04 vs. m/z 883.04 for [M+H]+). This mass difference ensures complete chromatographic and mass spectrometric resolution, a prerequisite for accurate isotope dilution mass spectrometry (IDMS) [1]. In contrast, unlabeled Ledipasvir co-elutes and shares the same precursor ion, rendering it analytically useless as an internal standard and preventing any quantitative correction for matrix effects or ionization variability [2].

Bioanalysis LC-MS/MS Internal Standard

Matrix Effect Compensation: Deuterated vs. Non-Deuterated Internal Standards

In a systematic comparative study of SIL-IS types, deuterated internal standards (2H) were shown to produce a significant quantitative bias due to differential ion suppression compared to non-deuterated (13C/15N) standards. Specifically, for the analyte 2MHA, concentrations generated with 2MHA-[2H7] were on average 59.2% lower than those generated with 2MHA-[13C6] [1]. While this study highlights a general risk with deuterated IS, it underscores the critical importance of selecting a validated, lot-characterized deuterated standard like Ledipasvir-d6 (hydrochloride) for which matrix effects have been assessed and minimized during method validation . Using an unvalidated or generic deuterated compound could introduce similar, unquantified bias, compromising data integrity.

Bioanalytical Method Validation Matrix Effect LC-ESI-MS/MS

Purity and Characterization: Ledipasvir-d6 (Hydrochloride) vs. Generic Deuterated Impurities

Commercially supplied Ledipasvir-d6 (hydrochloride) is certified to a purity of ≥99.0%, as verified by HPLC and supplied with a Certificate of Analysis (CoA) detailing isotopic purity and exact mass [1]. This level of characterization contrasts sharply with generic, less rigorously tested deuterated compounds, which may contain unlabeled impurities or isotopologues (e.g., d0, d3) that can skew quantitative results [2]. The availability of detailed characterization data, including NMR and MS spectra, directly supports method development and validation for Abbreviated New Drug Applications (ANDAs) [3].

Reference Standard Method Validation Quality Control

Validated Application Scenarios for Ledipasvir-d6 (Hydrochloride) Based on Quantitative Evidence


Bioanalytical Method Validation for Ledipasvir in Human Plasma (GLP/FDA Compliance)

Ledipasvir-d6 (hydrochloride) is the essential internal standard for developing and validating LC-MS/MS methods to quantify Ledipasvir in human plasma. Its +6 Da mass shift ensures unambiguous detection [1], while its high certified purity (≥99.0%) and full characterization data support compliance with FDA Bioanalytical Method Validation guidance [2]. This enables the accurate determination of pharmacokinetic parameters (Cmax, AUC, t1/2) in clinical and bioequivalence studies, where precise and reproducible data are mandated.

Therapeutic Drug Monitoring (TDM) and Pharmacokinetic Studies

For clinical pharmacology studies investigating Ledipasvir in combination with Sofosbuvir or other DAAs, Ledipasvir-d6 (hydrochloride) provides the means to correct for matrix effects and instrument variability in complex plasma samples [1]. The use of a validated deuterated IS ensures that measured drug concentrations reflect true exposure, which is critical for establishing exposure-response relationships and for optimizing dosing regimens in special populations.

ANDAs and Generic Drug Development

In the development of generic Ledipasvir formulations, Ledipasvir-d6 (hydrochloride) serves as a traceable reference standard for method development, AMV, and QC release testing [2]. Its characterization against pharmacopeial standards (USP/EP) provides the necessary traceability for regulatory submissions, reducing the risk of method rejection and accelerating the path to market for cost-effective generic treatments.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

When investigating the metabolic stability of Ledipasvir in hepatocyte or microsomal incubations, Ledipasvir-d6 (hydrochloride) enables precise quantification of parent drug depletion. Its use as an internal standard minimizes analytical variability introduced by complex incubation matrices (e.g., NADPH, microsomal protein), allowing for robust determination of intrinsic clearance and assessment of potential DDIs, as evidenced by its application in studies exploring synergistic and additive antiviral effects [3].

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